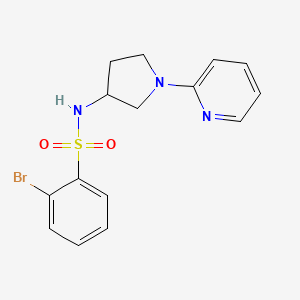

2-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide

Beschreibung

2-Bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide is a sulfonamide derivative characterized by a brominated benzene ring and a pyrrolidine-piperidine hybrid moiety. Sulfonamides are widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The pyrrolidine-pyridine moiety may contribute to improved solubility and target specificity compared to simpler sulfonamide scaffolds.

Eigenschaften

IUPAC Name |

2-bromo-N-(1-pyridin-2-ylpyrrolidin-3-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrN3O2S/c16-13-5-1-2-6-14(13)22(20,21)18-12-8-10-19(11-12)15-7-3-4-9-17-15/h1-7,9,12,18H,8,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFUANHUFIJZEOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NS(=O)(=O)C2=CC=CC=C2Br)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide typically involves multiple steps, starting with the bromination of the corresponding benzene derivative. The pyrrolidin-3-yl group is then introduced through a nucleophilic substitution reaction, followed by the attachment of the pyridin-2-yl moiety.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors. The process would be optimized for efficiency and yield, ensuring the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The bromine atom can be oxidized to form a bromate ion.

Reduction: The compound can be reduced to remove the bromine atom.

Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.

Major Products Formed:

Oxidation: Bromate salts and other oxidized derivatives.

Reduction: Derivatives lacking the bromine atom.

Substitution: Various substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its bromine atom makes it a versatile reagent for further chemical modifications.

Biology: The compound has potential biological applications, including its use as a probe in biochemical assays to study enzyme activities and interactions.

Medicine: Research is ongoing to explore its medicinal properties, particularly in the development of new pharmaceuticals. Its sulfonamide group is of interest for designing drugs with antibacterial properties.

Industry: In the chemical industry, this compound can be used as an intermediate in the synthesis of various industrial chemicals, including dyes, pigments, and agrochemicals.

Wirkmechanismus

The mechanism by which 2-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide exerts its effects depends on its molecular targets and pathways. The bromine atom can interact with biological molecules, potentially inhibiting certain enzymes or receptors. The sulfonamide group may bind to specific proteins, affecting their function.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related sulfonamide derivatives:

Structural and Electronic Effects

- Bromine vs. Other Halogens : The 2-bromo substituent in the target compound increases steric bulk and electron-withdrawing effects compared to fluorine () or chlorine (). This may enhance binding to hydrophobic pockets in target proteins but reduce metabolic clearance compared to nitro groups () .

- Heterocyclic Moieties : The pyrrolidine-pyridine group in the target compound offers a balance of solubility and rigidity, contrasting with morpholine (, more polar) or pyrazole (, planar and aromatic). These differences influence pharmacokinetic properties such as oral bioavailability .

Metabolic Stability

- Bromine’s low metabolic lability contrasts with nitro groups (), which are susceptible to reduction, and fluorine (), which resists oxidative metabolism. This positions the target compound as a candidate for long-acting therapeutics .

Biologische Aktivität

2-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and antitubercular applications. This article explores its biological activity, mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C16H14BrN3O2S

- Molecular Weight : 484.72 g/mol

- SMILES Notation : FC(F)(F)c1ccc(nc1)N1CCC(C1)NS(=O)(=O)c1ccc(Br)cc1Cl

This structure features a bromine atom and a sulfonamide group that contribute to its biological activity.

Research indicates that 2-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide exhibits significant inhibitory effects against Mycobacterium tuberculosis (M. tuberculosis) H37Ra. The compound's mechanism involves:

- Inhibition of Enzymatic Activity : The sulfonamide moiety is known to interfere with bacterial folate synthesis, essential for DNA replication and cell division.

- Target Interaction : Binding affinity studies suggest that the compound interacts with key enzymes involved in metabolic pathways critical for bacterial survival, leading to growth inhibition.

Antimicrobial Properties

The compound has shown promising results in inhibiting various bacterial strains. Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values against selected pathogens:

| Pathogen | MIC (μg/mL) |

|---|---|

| Mycobacterium tuberculosis H37Ra | 1.35 - 2.18 |

| Staphylococcus aureus | 0.0195 |

| Escherichia coli | 0.0048 |

| Candida albicans | 0.039 |

These results indicate that the compound is particularly effective against both Gram-positive and Gram-negative bacteria, as well as fungi.

Structure-Activity Relationship (SAR)

The presence of the bromine atom in the compound enhances its reactivity and binding affinity compared to other halogenated derivatives. Comparative studies with analogs such as 4-methoxy-N-(pyridin-2-yl)benzamide and 4-chloro-N-(pyridin-2-yl)benzamide reveal that variations in substituents significantly affect biological activity. The SAR analysis demonstrates that:

- Bromine Substitution : Increases potency against M. tuberculosis.

- Pyridine Ring Influence : Modifies interaction with target proteins, enhancing antimicrobial efficacy.

Study on Antitubercular Activity

A recent study evaluated the antitubercular properties of various benzenesulfonamides, including our compound of interest. The findings indicated that:

- The compound exhibited potent activity against M. tuberculosis with an IC50 value comparable to established antitubercular agents.

- Docking studies suggested a favorable binding mode within the active site of target enzymes, supporting its potential use in therapeutic applications.

Comparative Analysis with Related Compounds

In another investigation focusing on pyrrolidine derivatives, it was found that compounds featuring similar structural motifs displayed varying degrees of antimicrobial activity. Notably, those with electron-withdrawing groups showed enhanced effectiveness against resistant bacterial strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.